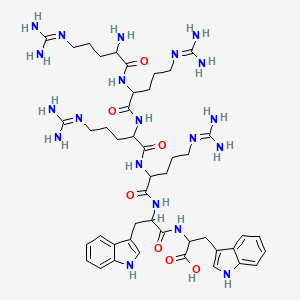
H-Arg-Arg-Arg-Arg-Trp-Trp-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Arg-Arg-Arg-Arg-Trp-Trp-OH is a synthetic peptide composed of four arginine (Arg) residues followed by two tryptophan (Trp) residues. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Arg-Arg-Trp-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-Arg-Arg-Arg-Arg-Trp-Trp-OH: can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
H-Arg-Arg-Arg-Arg-Trp-Trp-OH: has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Molecular Biology: Investigating cellular uptake mechanisms and intracellular signaling pathways.
Medicine: Exploring potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Developing peptide-based materials and biosensors.
Wirkmechanismus
The mechanism of action of H-Arg-Arg-Arg-Arg-Trp-Trp-OH depends on its specific application. Generally, the arginine residues can interact with negatively charged molecules or cell membranes, facilitating cellular uptake or binding to target proteins. The tryptophan residues can participate in hydrophobic interactions and contribute to the peptide’s overall stability and activity.
Vergleich Mit ähnlichen Verbindungen
H-Arg-Arg-Arg-Arg-Trp-Trp-OH: can be compared to other arginine-rich peptides, such as:
H-Arg-Arg-Arg-Arg-OH: Lacks the tryptophan residues, which may affect its stability and activity.
H-Arg-Arg-Arg-Arg-Trp-OH: Contains only one tryptophan residue, potentially altering its hydrophobic interactions.
H-Arg-Arg-Arg-Arg-Trp-Trp-Trp-OH: Contains an additional tryptophan residue, which may enhance its hydrophobic interactions and stability.
The uniqueness of This compound lies in its specific combination of arginine and tryptophan residues, which can confer distinct biological activities and properties compared to other similar peptides.
Eigenschaften
Molekularformel |
C46H70N20O7 |
|---|---|
Molekulargewicht |
1015.2 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C46H70N20O7/c47-29(11-5-17-56-43(48)49)37(67)62-32(14-6-18-57-44(50)51)38(68)63-33(15-7-19-58-45(52)53)39(69)64-34(16-8-20-59-46(54)55)40(70)65-35(21-25-23-60-30-12-3-1-9-27(25)30)41(71)66-36(42(72)73)22-26-24-61-31-13-4-2-10-28(26)31/h1-4,9-10,12-13,23-24,29,32-36,60-61H,5-8,11,14-22,47H2,(H,62,67)(H,63,68)(H,64,69)(H,65,70)(H,66,71)(H,72,73)(H4,48,49,56)(H4,50,51,57)(H4,52,53,58)(H4,54,55,59) |
InChI-Schlüssel |
HUIFTNOBFKDELX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13393794.png)
![4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol](/img/structure/B13393799.png)
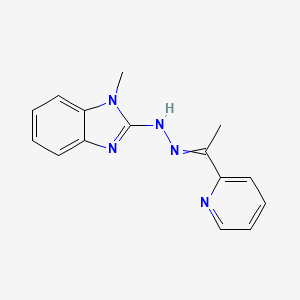
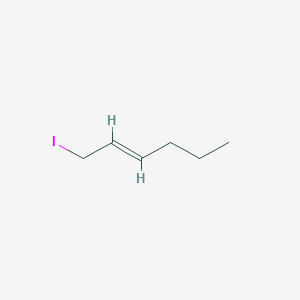
![copper;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13393820.png)
![2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393825.png)
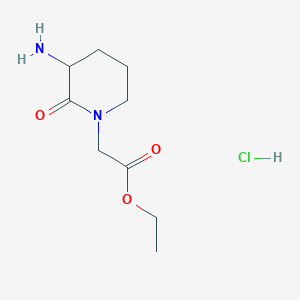
![(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid](/img/structure/B13393833.png)
![[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methyl](/img/structure/B13393843.png)
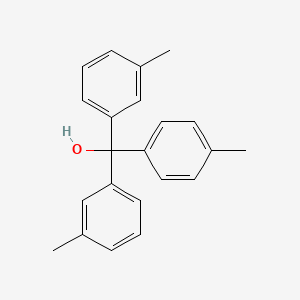
![17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13393865.png)

![[6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylbut-2-enoate](/img/structure/B13393871.png)
![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393884.png)
